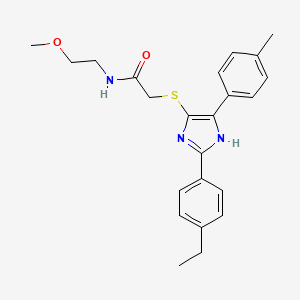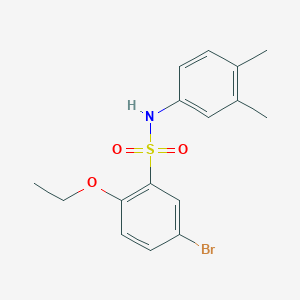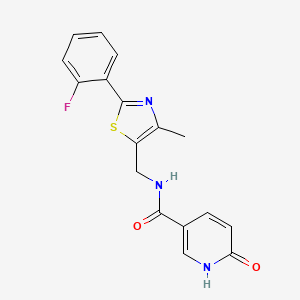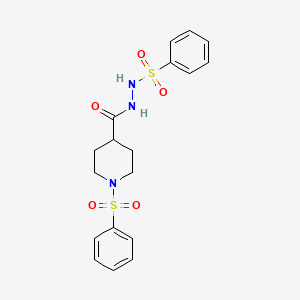![molecular formula C12H12N2O3S B2824080 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-52-3](/img/structure/B2824080.png)
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C12H12N2O3S . It has a molecular weight of 264.3 . The compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 264.3 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current data .Wissenschaftliche Forschungsanwendungen
Green Synthesis Catalysts
Imidazole derivatives have been utilized as catalysts in green chemistry for the synthesis of various heterocyclic compounds. For instance, disulfonic acid imidazolium chloroaluminate {[Dsim]AlCl4} was applied as a new acidic and heterogeneous catalyst for the synthesis of pyrazoles, demonstrating the potential of imidazole derivatives in catalysis under environmentally friendly conditions (Moosavi‐Zare et al., 2013).
Corrosion Inhibition
Imidazole derivatives have shown excellent corrosion inhibition properties on mild steel in acidic media. Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm) and related compounds were synthesized and found to effectively inhibit corrosion, acting as mixed inhibitors by altering the mechanism of hydrogen evolution and physically adsorbing onto the metal surface (Krim et al., 2016).
Spectroscopic Characterization and Computational Study
Newly synthesized imidazole derivatives have been characterized by spectroscopic techniques and computational studies to understand their reactivity. Such studies provide insights into the local reactivity properties, molecular electrostatic potential, and interaction with water molecules, demonstrating the application of imidazole derivatives in material science and molecular engineering (Hossain et al., 2018).
Antimicrobial Activities
Imidazole derivatives have been explored for their antimicrobial activities against various microbial strains. The synthesis of 1,3,4-thiadiazole derivatives of acetic acid compounds, including those with methoxyphenoxy groups, demonstrated significant in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Noolvi et al., 2016).
Anion Recognition and Sensing
Imidazole derivatives have been utilized in anion recognition and sensing, demonstrating the ability to interact with anions through specific binding sites. Such compounds can be applied in the development of sensors and devices for environmental monitoring and chemical analysis (Alreja & Kaur, 2016).
Safety and Hazards
The compound has been associated with some hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-3-9(7-10)14-6-5-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLTVMWPJNDKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2823999.png)



![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)
![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)


![9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2824017.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)